molecular formula C16H21NO5 B11816635 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B11816635
M. Wt: 307.34 g/mol
InChI Key: VKQHKWOWPHSNGA-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring.

Preparation Methods

The synthesis of 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves several steps. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3

InChI Key

VKQHKWOWPHSNGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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